molecular formula C25H28N2O2 B11510917 2-benzyl-2-hydroxy-3-phenyl-N'-(1-phenylpropan-2-yl)propanehydrazide

2-benzyl-2-hydroxy-3-phenyl-N'-(1-phenylpropan-2-yl)propanehydrazide

Cat. No.: B11510917
M. Wt: 388.5 g/mol
InChI Key: RWLUQJBRWKOKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-2-hydroxy-3-phenyl-N’-(1-phenylpropan-2-yl)propanehydrazide is an organic compound characterized by its complex structure, which includes benzyl, hydroxy, phenyl, and propanehydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2-hydroxy-3-phenyl-N’-(1-phenylpropan-2-yl)propanehydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrazide Formation: The final step involves the formation of the hydrazide group by reacting the intermediate compound with hydrazine or a hydrazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-2-hydroxy-3-phenyl-N’-(1-phenylpropan-2-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the hydrazide group to an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where a nucleophile replaces the benzyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

2-benzyl-2-hydroxy-3-phenyl-N’-(1-phenylpropan-2-yl)propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-benzyl-2-hydroxy-3-phenyl-N’-(1-phenylpropan-2-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar benzyl group but lacking the hydroxy and hydrazide functionalities.

    2-Phenyl-2-propanol: Contains a hydroxy group and a phenyl group but differs in the overall structure.

    Benzyl methyl ketone: Similar in having a benzyl group but differs in the presence of a ketone group instead of a hydrazide.

Uniqueness

2-benzyl-2-hydroxy-3-phenyl-N’-(1-phenylpropan-2-yl)propanehydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-benzyl-2-hydroxy-3-phenyl-N'-(1-phenylpropan-2-yl)propanehydrazide

InChI

InChI=1S/C25H28N2O2/c1-20(17-21-11-5-2-6-12-21)26-27-24(28)25(29,18-22-13-7-3-8-14-22)19-23-15-9-4-10-16-23/h2-16,20,26,29H,17-19H2,1H3,(H,27,28)

InChI Key

RWLUQJBRWKOKHC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NNC(=O)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.